Cas no 2171654-18-3 (1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide)

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide is a specialized heterocyclic compound featuring a unique azetidine-2-carboxamide core fused with a pyrrole-derived ketone moiety. This structure imparts distinct reactivity and potential utility in medicinal chemistry and drug development, particularly as a scaffold for protease inhibitors or enzyme modulators. The presence of both carboxamide and ketone functional groups enhances its versatility in synthetic applications, enabling selective derivatization. Its rigid azetidine ring contributes to conformational stability, which may improve binding affinity in biological targets. The compound's balanced polarity also suggests favorable solubility properties for formulation studies. Researchers value this intermediate for its potential in designing novel bioactive molecules with tailored pharmacological profiles.
1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide structure
2171654-18-3 structure
商品名:1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide
CAS番号:2171654-18-3
MF:C10H13N3O2
メガワット:207.229121923447
CID:6320537
PubChem ID:165522850

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide
    • 1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
    • 2171654-18-3
    • EN300-1281351
    • インチ: 1S/C10H13N3O2/c11-10(15)8-3-5-13(8)6-9(14)7-2-1-4-12-7/h1-2,4,8,12H,3,5-6H2,(H2,11,15)
    • InChIKey: RJKVDLPSVGVLRV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCN1CC(C1=CC=CN1)=O)N

計算された属性

  • せいみつぶんしりょう: 207.100776666g/mol
  • どういたいしつりょう: 207.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 79.2Ų

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1281351-250mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
250mg
$1038.0 2023-10-01
Enamine
EN300-1281351-10000mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
10000mg
$4852.0 2023-10-01
Enamine
EN300-1281351-1.0g
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
1g
$0.0 2023-06-07
Enamine
EN300-1281351-50mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
50mg
$948.0 2023-10-01
Enamine
EN300-1281351-5000mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
5000mg
$3273.0 2023-10-01
Enamine
EN300-1281351-500mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
500mg
$1084.0 2023-10-01
Enamine
EN300-1281351-1000mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
1000mg
$1129.0 2023-10-01
Enamine
EN300-1281351-100mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
100mg
$993.0 2023-10-01
Enamine
EN300-1281351-2500mg
1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide
2171654-18-3
2500mg
$2211.0 2023-10-01

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 関連文献

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamideに関する追加情報

Introduction to 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide (CAS No. 2171654-18-3)

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide (CAS No. 2171654-18-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines elements of heterocyclic chemistry with functionalized azetidine moieties, making it a subject of interest for researchers exploring novel pharmacophores and drug candidates. The presence of a pyrrole ring and an azetidine scaffold provides a unique framework that can be modulated to achieve specific biological activities, particularly in the context of medicinal chemistry and drug discovery.

The compound’s chemical structure is defined by a 1H-pyrrol-2-yl substituent attached to an ethylazetidine core, which is further functionalized by a carboxamide group at the 2-position. This arrangement creates a versatile platform for further derivatization, enabling the synthesis of analogues with tailored properties. The pyrrole moiety is known for its role in many biologically active molecules, including natural products and pharmaceuticals, while the azetidine ring introduces conformational constraints that can influence binding affinity and metabolic stability.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive molecules. The pyrrole and azetidine scaffold has been explored for its potential in developing drugs targeting various therapeutic areas, such as infectious diseases, cancer, and neurological disorders. The unique electronic and steric properties of this compound make it an attractive candidate for further investigation.

One of the most compelling aspects of 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide is its potential as a building block for more complex molecules. Researchers have leveraged its structure to develop libraries of derivatives that can be screened for biological activity. For instance, modifications to the pyrrole ring or the azetidine core can alter interactions with biological targets, leading to the identification of novel lead compounds. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.

Recent advancements in synthetic methodologies have also contributed to the increased accessibility of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient construction of complex heterocyclic frameworks. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for optimizing pharmacological properties.

The pharmaceutical industry has been particularly interested in compounds that exhibit dual functionality or modularity. The combination of a pyrrole moiety, which is often involved in hydrogen bonding interactions, with an azetidine ring, which can provide rigidity and spatial orientation, creates a promising scaffold for drug design. Such features are desirable for achieving high selectivity and efficacy in therapeutic applications.

In academic research, 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide has been utilized as a starting material for exploring novel synthetic pathways and reaction mechanisms. Its incorporation into larger molecular architectures has allowed chemists to test hypotheses about molecular recognition and binding affinity. These studies not only contribute to fundamental chemical knowledge but also provide practical insights into developing next-generation therapeutics.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, derivatives of this molecule have shown promise as lead compounds for developing novel pesticides or herbicides. The structural features that make it attractive for medicinal chemistry also contribute to its utility in other chemical applications where precise molecular design is essential.

As computational chemistry plays an increasingly prominent role in drug discovery, virtual screening methods have been employed to identify promising candidates like 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide. By leveraging algorithms that predict molecular interactions, researchers can accelerate the process of identifying compounds with desired properties before undertaking costly wet-lab experiments.

The safety and regulatory considerations associated with this compound are also important factors in its development and application. While it does not fall under categories such as hazardous materials or controlled substances, proper handling protocols must be followed to ensure safe laboratory practices. Researchers must adhere to guidelines established by regulatory bodies to minimize risks associated with working with organic compounds.

In conclusion,1-2 oxo 22 (1H pyrrol 22 yl) ethyl azetidine 22 carboxamide (CAS No 2171654183) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as a building block for drug discovery underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new synthetic strategies and biological functions, this compound will likely remain at the forefront of medicinal chemistry investigations.

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